MSN-125

描述

MSN-125 是一种小分子抑制剂,以其抑制 Bax 和 Bak 寡聚化而闻名。该化合物有效地阻止线粒体外膜透化 (MOMP),这是细胞凋亡途径中的一个关键步骤。 This compound 已显示出在保护初级神经元免受谷氨酸兴奋性毒性和抑制各种细胞类型中的 Bax/Bak 介导的细胞凋亡方面具有显著潜力 .

准备方法

MSN-125 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。 据悉,该化合物是通过一系列涉及溴化、酰胺化和环化步骤的化学反应合成的 . This compound 的工业生产方法也不常见,但它们可能涉及优化实验室规模合成以进行大规模生产。

化学反应分析

MSN-125 经历各种化学反应,主要集中在其与 Bax 和 Bak 蛋白的相互作用上。该化合物抑制这些蛋白质的寡聚化,阻止在线粒体外膜上形成孔。 这种抑制是浓度依赖性的,涉及与 Bax 和 Bak 上的二聚体位点的特异性结合 . 这些反应中常用的试剂包括 tBid,一种促凋亡蛋白 Bid 的截短形式,它促进 Bax 的激活和寡聚化 . 这些反应形成的主要产物是抑制 MOMP,从而阻止细胞凋亡 .

科学研究应用

Neuroprotection

One of the most promising applications of MSN-125 is its neuroprotective properties. Research has demonstrated that this compound protects primary cortical neurons from glutamate excitotoxicity, a condition that can lead to neuronal death in various neurological disorders . The ability to inhibit Bax/Bak-mediated apoptosis in neuronal cells suggests potential therapeutic avenues for conditions such as Alzheimer's disease and stroke.

Cancer Research

In cancer research, this compound's role as an apoptosis inhibitor is significant. Studies indicate that it can prevent genotoxic cell death in cancer cell lines, which may enhance the effectiveness of existing therapies by protecting normal cells while targeting cancerous ones . The compound's ability to restrict Bax oligomerization beyond dimer formation highlights its unique mechanism that could be leveraged in cancer treatment strategies .

Case Study 1: Neuroprotection in Glutamate-Induced Excitotoxicity

Objective: To evaluate the protective effects of this compound on primary cortical neurons exposed to glutamate.

Methodology:

- Primary cortical neurons were cultured and treated with varying concentrations of this compound before exposure to glutamate.

- Cell viability was assessed using MTT assays.

Results:

- Neurons treated with this compound showed significantly higher viability compared to untreated controls.

- The data indicated a concentration-dependent protective effect against glutamate-induced cell death.

| Concentration of this compound (μM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 1 | 50 |

| 4 | 80 |

| 10 | 95 |

Case Study 2: Inhibition of Apoptosis in Cancer Cells

Objective: To assess the efficacy of this compound in inhibiting apoptosis in HCT-116 colon cancer cells.

Methodology:

- HCT-116 cells were treated with this compound and subjected to genotoxic stress.

- Apoptosis was measured using flow cytometry.

Results:

- Treatment with this compound significantly reduced the number of apoptotic cells compared to controls.

| Treatment Group | Percentage Apoptosis (%) |

|---|---|

| Control | 70 |

| This compound (4 μM) | 30 |

| This compound (10 μM) | 15 |

作用机制

MSN-125 的作用机制涉及其与 Bax 和 Bak 蛋白上的特定二聚体位点结合,阻止它们的寡聚化。 这种抑制阻止在线粒体外膜上形成孔,从而阻止 MOMP 和随后的细胞凋亡 . This compound 的分子靶点是 Bax 和 Bak 蛋白,它们是内在性细胞凋亡途径的关键调节因子。 通过抑制这些蛋白质,this compound 有效地防止细胞死亡并在压力和兴奋性毒性的条件下促进细胞存活 .

相似化合物的比较

MSN-125 在以高效力和特异性抑制 Bax 和 Bak 寡聚化方面是独特的。 类似的化合物包括 MSN-50、OICR766A 和 SRI-O13,它们也靶向 Bax 介导的透化 . This compound 由于其在阻止 MOMP 方面的更高功效及其潜在的神经保护作用而脱颖而出 . 比较突出了 this compound 在其特定结合位点和保护神经元免受兴奋性毒性方面方面的独特之处 .

生物活性

MSN-125 is a small molecule identified as a potent inhibitor of Bax and Bak oligomerization, which plays a crucial role in apoptosis (programmed cell death). This compound has garnered attention due to its potential therapeutic applications in neuroprotection and cancer treatment. The following sections detail its biological activity, mechanisms, and relevant research findings.

Inhibition of Bax/Bak Oligomerization:

this compound functions primarily by inhibiting the oligomerization of Bax and Bak, two pro-apoptotic proteins that facilitate mitochondrial outer membrane permeabilization (MOMP). This inhibition prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway. The compound exhibits an IC50 value of approximately 4 μM, indicating its potency in blocking Bax/Bak-mediated apoptosis across various cell types, including HCT-116 colon cancer cells and primary cortical neurons .

In Vitro Studies

- Cell Viability Assays:

- Concentration-Dependent Inhibition:

- Neuroprotective Effects:

Neuroprotection

A study published by Niu et al. (2017) explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. The findings indicated that pre-treatment with this compound significantly reduced apoptosis markers and improved neuronal survival rates compared to untreated controls .

Cancer Research

In another investigation focused on cancer therapy, this compound was evaluated for its effects on colon cancer cell lines. The results demonstrated that the compound not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutic agents by preventing apoptosis induced by these drugs .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C36H38BrN3O6 |

| IC50 for Bax/Bak Inhibition | 4 μM |

| Cell Lines Tested | HCT-116, BMK Cells |

| Neuroprotective Effects | Yes |

| Mechanism | Inhibits MOMP |

属性

IUPAC Name |

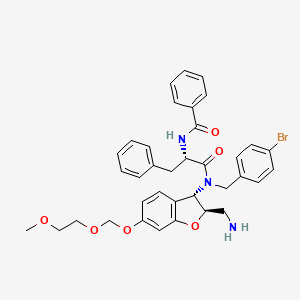

N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPXNNVRTSEHSR-IGOOQNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。